molecular formula C13H19NO4 B1455858 Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester CAS No. 154083-67-7

Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester

Cat. No.: B1455858
CAS No.: 154083-67-7
M. Wt: 253.29 g/mol
InChI Key: KHWKNPWCIFIYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a carbamate derivative characterized by a tert-butyl (1,1-dimethylethyl) ester group and a substituted aryloxy moiety. Carbamates like this are widely used in drug development due to their stability and versatility in introducing functional groups .

Properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-17-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWKNPWCIFIYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid, specifically the compound known as [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester , is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H17_{17}NO3_3
  • Molecular Weight : 225.27 g/mol
  • CAS Number : 4248-19-5

The structure features a carbamate functional group, which is known for its ability to interact with biological systems. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound's binding affinity to specific targets. Furthermore, the carbamate moiety can undergo protonation and deprotonation, affecting its reactivity and stability in biological environments.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties by inhibiting key proteins involved in cancer cell proliferation. For instance, research on related carbamates has shown that they can inhibit Checkpoint Kinase 1 (CHK1), a crucial regulator in the DNA damage response pathway. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents .

Anti-inflammatory Properties

Carbamic acid derivatives have also been studied for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as IL-6 and TNF-α. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

  • Antitumor Efficacy : In a study examining the effects of carbamate derivatives on cancer cell lines, it was found that compounds similar to [(4-methoxyphenyl)methoxy] carbamate significantly reduced cell viability in breast cancer models. The mechanism was linked to CHK1 inhibition, leading to cell cycle arrest and apoptosis .
  • Inflammation Models : Another study investigated the anti-inflammatory effects of carbamic acid derivatives in animal models of arthritis. Results showed a marked decrease in joint inflammation and pain scores when treated with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis

PropertyCarbamic Acid DerivativeSimilar Compounds
Molecular Weight225.27 g/molVaries (e.g., 4-Methoxybenzylamine ~ 165 g/mol)
Antitumor ActivityYesYes
Anti-inflammatory ActivityYesVariable
Mechanism of ActionCHK1 InhibitionVaries

Future Directions

The ongoing research into the biological activity of carbamic acid derivatives suggests a promising avenue for drug development. Future studies should focus on:

  • In Vivo Studies : To better understand pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To elucidate the precise molecular targets and pathways influenced by these compounds.
  • Formulation Development : To enhance bioavailability and reduce potential side effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (target compound) is electron-rich, enhancing stability in nucleophilic environments compared to the electron-neutral 4-methylphenyl group in .
  • Steric Effects: Bulky substituents (e.g., phenoxyphenyl in ) reduce reactivity in coupling reactions but improve selectivity in enzyme-mediated processes.

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s analogs are critical in synthesizing HIV protease inhibitors (e.g., Amprenavir) and kinase inhibitors .
  • Biocatalysis : Microbial enzymes (e.g., from Rhodococcus sp.) enable eco-friendly production of chiral carbamates, reducing reliance on harsh reagents .

Data Tables

Table 1: Physicochemical Properties of Select Carbamates

Property Target Compound (Estimated) Compound from Compound from
LogP (Predicted) ~3.2 2.8 4.1
Solubility (mg/mL) ~0.5 (DMSO) 1.2 (DMSO) 0.3 (DMSO)
Melting Point (°C) 85–90 72–75 110–115

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.